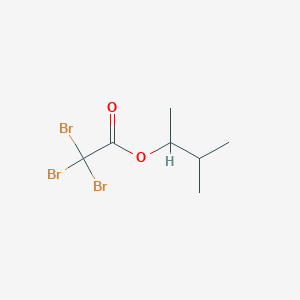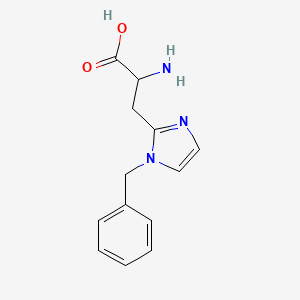
Acetic acid, tribromo, 1,2-dimethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, tribromo, 1,2-dimethylpropyl ester is a chemical compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 g/mol . This compound is characterized by the presence of three bromine atoms and an ester functional group, making it a unique and interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tribromo, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a brominating agent. The reaction conditions often require a catalyst, such as sulfuric acid, and a controlled temperature to ensure the proper formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield of the final product. The bromination step is carefully controlled to prevent over-bromination and to maintain the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, tribromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
Acetic acid, tribromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid, tribromo, 1,2-dimethylpropyl ester involves its interaction with molecular targets through its bromine atoms and ester functional group. The bromine atoms can participate in electrophilic reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Acetic acid, tribromo, 1,2-dimethylpropyl ester is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and properties compared to similar compounds with fewer bromine atoms. This makes it particularly valuable in applications requiring high reactivity and specificity .
Propiedades
Número CAS |
90380-67-9 |
|---|---|
Fórmula molecular |
C7H11Br3O2 |
Peso molecular |
366.87 g/mol |
Nombre IUPAC |
3-methylbutan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3 |
Clave InChI |
AIOAXQWRROPLIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)OC(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)

![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)

![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)


![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)

![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
